H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH

Catalog No.
S13020096
CAS No.
683750-69-8
M.F
C37H56N12O11
M. Wt
844.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH

CAS Number

683750-69-8

Product Name

H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C37H56N12O11

Molecular Weight

844.9 g/mol

InChI

InChI=1S/C37H56N12O11/c1-19(51)28(47-30(53)23(38)17-50)33(56)45-25(14-21-8-4-3-5-9-21)31(54)48-29(20(2)52)34(57)46-26(15-22-16-41-18-43-22)35(58)49-13-7-11-27(49)32(55)44-24(36(59)60)10-6-12-42-37(39)40/h3-5,8-9,16,18-20,23-29,50-52H,6-7,10-15,17,38H2,1-2H3,(H,41,43)(H,44,55)(H,45,56)(H,46,57)(H,47,53)(H,48,54)(H,59,60)(H4,39,40,42)/t19-,20-,23+,24+,25+,26+,27+,28+,29+/m1/s1

InChI Key

HXLSRERRXQGKIE-GOUQEUAPSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CO)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N)O

H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH, also known as a specific peptide, is composed of seven amino acids: serine, threonine, phenylalanine, threonine, histidine, proline, and arginine. This peptide represents a sequence where each amino acid is linked by peptide bonds, forming a chain that plays significant roles in various biological processes. Peptides like H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH are crucial in cellular signaling, enzyme functions, and regulatory mechanisms within organisms.

Involving H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH primarily relate to its synthesis and modifications. The peptide can undergo various reactions such as:

  • Hydrolysis: The peptide bond can be cleaved by water, leading to the breakdown of the peptide into its constituent amino acids.
  • Oxidation: Certain amino acids within the peptide may undergo oxidation, particularly cysteine residues if present, leading to disulfide bond formation.
  • Phosphorylation: The hydroxyl groups of serine and threonine can be phosphorylated, which is a common post-translational modification that alters the activity and function of the peptide.

H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH exhibits various biological activities due to its specific sequence. Peptides of this nature often act as signaling molecules or hormones. They can interact with specific receptors on cell membranes, leading to a cascade of biological responses. For instance:

  • Cell Signaling: The peptide may influence cellular communication pathways.
  • Immune Response: It could play a role in modulating immune responses.
  • Hormonal Activity: Peptides similar to this one are often involved in hormonal signaling pathways that regulate physiological processes.

The synthesis of H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  • Resin Loading: The first amino acid is attached to a solid resin.
  • Deprotection: Protective groups on the amino acids are removed to allow subsequent amino acids to be added.
  • Coupling: The next protected amino acid is activated and coupled to the growing chain.
  • Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
  • Cleavage and Deprotection: The final product is cleaved from the resin and deprotected to yield the free peptide.

In industrial applications, automated peptide synthesizers are used to scale up production efficiently.

H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH has several applications across different fields:

  • Biotechnology: Used in research for studying protein interactions and functions.
  • Pharmaceuticals: Potential therapeutic agent for treating diseases such as diabetes or cancer due to its signaling properties.
  • Cosmetics: Employed in formulations for skin care products due to its bioactive properties.
  • Food Industry: Used as flavor enhancers or nutritional supplements.

Interaction studies of H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH focus on how this peptide interacts with various biological targets:

  • Receptor Binding: Investigating how the peptide binds to specific receptors can reveal insights into its biological functions.
  • Enzyme Interaction: Understanding how it interacts with enzymes can help elucidate its role in metabolic pathways.
  • Docking Studies: Computational methods are often employed to predict how this peptide might fit into receptor binding sites or enzyme active sites .

H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH shares similarities with other peptides that contain similar amino acid sequences or functional groups. Some notable similar compounds include:

Compound NameDescription
SemaglutideA glucagon-like peptide-1 receptor agonist used for treating type 2 diabetes.
ExenatideAnother glucagon-like peptide-1 receptor agonist used for diabetes management.
InsulinA hormone composed of two chains of amino acids that regulates glucose levels in blood.

Uniqueness

The uniqueness of H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH lies in its specific sequence and structure, which dictate its biological activity and interactions with molecular targets. While other peptides may share similar components, the precise arrangement and combination of these amino acids result in distinct functional properties that differentiate it from other peptides.

XLogP3

-6.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

13

Exact Mass

844.41915065 g/mol

Monoisotopic Mass

844.41915065 g/mol

Heavy Atom Count

60

Dates

Last modified: 08-10-2024

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